molecular formula C20H16ClFN2O6S B2784720 2-chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-5-nitrobenzamide CAS No. 897620-43-8

2-chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-5-nitrobenzamide

Cat. No. B2784720
CAS RN: 897620-43-8
M. Wt: 466.86
InChI Key: MRLNNMVACZWHFY-UHFFFAOYSA-N
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Description

2-chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C20H16ClFN2O6S and its molecular weight is 466.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Polymers

This compound's structure, which includes sulfonyl, ether, and amide functionalities, plays a crucial role in the synthesis of novel polymeric materials. For instance, Mehdipour-Ataei et al. (2004) demonstrated the preparation of a diamine with built-in sulfone, ether, and amide structure through a series of reactions. This diamine was used to prepare related polyimides, highlighting the compound's utility in creating thermally stable polymers with specific characteristics such as flexibility and solubility (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004). Similarly, a new diamine monomer containing flexible sulfone, sulfide, and amide units was prepared for the synthesis of aromatic poly(sulfone sulfide amide imide)s, showcasing the potential for developing new types of soluble and thermally stable polymers (Mehdipour‐Ataei & Hatami, 2007).

Antimicrobial and Antioxidant Activity

The chemical structure of this compound suggests potential for antimicrobial and antioxidant activities. Devi et al. (2010) synthesized a series of compounds to investigate their antimicrobial and antioxidant activities, although not directly related to the exact chemical name provided, this research highlights the broader context in which similar compounds are studied for biological activities. These studies involve the preparation of novel compounds and testing their biological activities, indicating a methodological approach that could be applied to "2-chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-5-nitrobenzamide" (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Organic Synthesis and Chemical Reactions

The structure of this compound, featuring nitro, sulfonyl, and furan groups, makes it a candidate for various organic synthesis and chemical reaction studies. Shaw and Miller (1970) detailed reactions involving sulfones in aqueous sodium hydroxide solution, providing insights into the reactivity of sulfone-containing compounds. Although not directly mentioning the specific compound, such studies are relevant for understanding the chemical behavior and potential applications of "this compound" in organic synthesis (Shaw & Miller, 1970).

properties

IUPAC Name

2-chloro-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O6S/c1-12-9-14(5-7-17(12)22)31(28,29)19(18-3-2-8-30-18)11-23-20(25)15-10-13(24(26)27)4-6-16(15)21/h2-10,19H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLNNMVACZWHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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